
(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(OC-6-44)-Tricarbonylchloro(glycinato-: is an organometallic compound that features a central metal atom coordinated with three carbonyl groups, a chlorine atom, and a glycinato ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-44)-Tricarbonylchloro(glycinato- typically involves the reaction of a metal precursor with carbon monoxide, chlorine, and glycine under controlled conditions. A common synthetic route might include:
Step 1: Reacting the metal precursor with carbon monoxide to form a tricarbonyl complex.
Step 2: Introducing chlorine to the reaction mixture to replace one of the ligands with a chlorine atom.
Step 3: Adding glycine to the reaction mixture to form the glycinato ligand.
Industrial Production Methods
Industrial production of such compounds often involves similar steps but on a larger scale, with careful control of reaction conditions such as temperature, pressure, and concentration to ensure high yield and purity.
化学反応の分析
Types of Reactions
(OC-6-44)-Tricarbonylchloro(glycinato-: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require specific reagents and conditions, such as the presence of a coordinating solvent or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while reduction could produce a lower oxidation state complex.
科学的研究の応用
(OC-6-44)-Tricarbonylchloro(glycinato-:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioinorganic model compound.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of fine chemicals and materials.
作用機序
The mechanism by which (OC-6-44)-Tricarbonylchloro(glycinato- exerts its effects involves coordination with target molecules or ions. The metal center can interact with substrates, facilitating various chemical transformations. The specific pathways and molecular targets depend on the context of its application.
類似化合物との比較
(OC-6-44)-Tricarbonylchloro(glycinato-: can be compared with other similar organometallic compounds, such as:
- Tricarbonylchloro(ethylenediamine)metal complexes
- Tricarbonylchloro(aminocarboxylate)metal complexes
These compounds share similar structural features but differ in their ligands, which can influence their reactivity and applications. The uniqueness of (OC-6-44)-Tricarbonylchloro(glycinato-
特性
分子式 |
C5H7ClNO5Ru+2 |
|---|---|
分子量 |
297.6 g/mol |
IUPAC名 |
carboxymethylazanide;chlororuthenium;methanone |
InChI |
InChI=1S/C2H4NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h3H,1H2,(H,4,5);3*1H;1H;/q-1;3*+1;;+1/p-1 |
InChIキー |
LVQNKXKGNMIZIH-UHFFFAOYSA-M |
正規SMILES |
[CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)[NH-].Cl[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



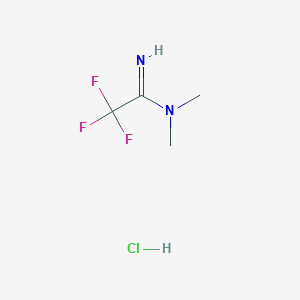
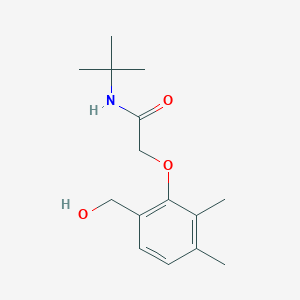
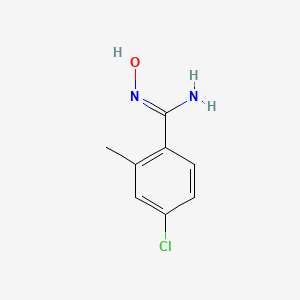
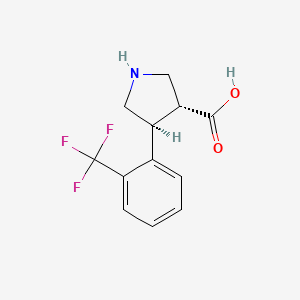
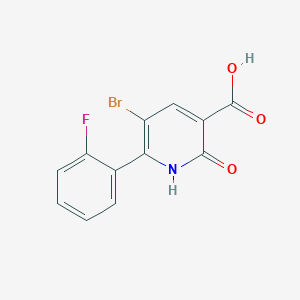
![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)

![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)

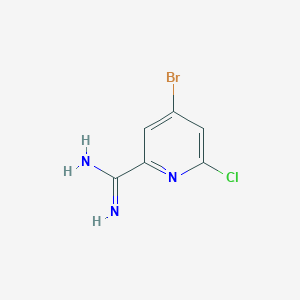

![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)

